

Vegfr-2-IN-26: A Technical Guide to its Biological Activity and Targets

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Compound of Interest

Compound Name: Vegfr-2-IN-26

Cat. No.: B15580865

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Introduction

Vegfr-2-IN-26, also identified as compound 5h in the primary literature, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology. This technical guide provides a comprehensive overview of the biological activity, known targets, and the experimental methodologies used to characterize **Vegfr-2-IN-26**, based on available scientific literature.

Core Biological Activity

Vegfr-2-IN-26 is a highly potent inhibitor of VEGFR-2 kinase activity. The primary mechanism of action is the inhibition of the autophosphorylation of the VEGFR-2 receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, migration, and survival.

Quantitative Data Summary

The inhibitory activity of **Vegfr-2-IN-26** against its primary target, VEGFR-2, has been quantified, demonstrating significant potency.

Target	IC50 (nM)	Reference Compound	IC50 (nM)
VEGFR-2	15.5	Sorafenib	78.9

Table 1: In vitro inhibitory activity of **Vegfr-2-IN-26** against VEGFR-2 kinase.[1]

Primary Cellular Targets and Antiproliferative Activity

Vegfr-2-IN-26 has demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. This activity was determined using the National Cancer Institute's (NCI) 60-cell line screen. While the full quantitative data from the five-dose screen is not publicly available, the compound has shown activity against cell lines from the following cancer types:

- Leukemia
- Non-Small Cell Lung Cancer
- CNS Cancer
- Ovarian Cancer
- Renal Cancer
- Prostate Cancer
- Breast Cancer

Experimental Protocols

The following sections detail the methodologies employed in the characterization of **Vegfr-2-IN-26**.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

The in vitro inhibitory activity of **Vegfr-2-IN-26** against the VEGFR-2 kinase was determined using a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA).

Methodology:

- **Plate Preparation:** A 96-well microtiter plate is pre-coated with a recombinant human VEGFR-2 protein.
- **Compound Incubation:** Serial dilutions of **Vegfr-2-IN-26** are added to the wells and incubated to allow for binding to the VEGFR-2 kinase.
- **Kinase Reaction Initiation:** A solution containing ATP and a biotinylated substrate is added to each well to initiate the phosphorylation reaction.
- **Detection:** The amount of phosphorylated substrate is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate (e.g., TMB). The colorimetric signal is inversely proportional to the inhibitory activity of the compound.
- **Data Analysis:** The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NCI-60 Human Tumor Cell Line Screen

The antiproliferative activity of **Vegfr-2-IN-26** was assessed using the NCI-60 screen, a panel of 60 different human tumor cell lines.

Methodology:

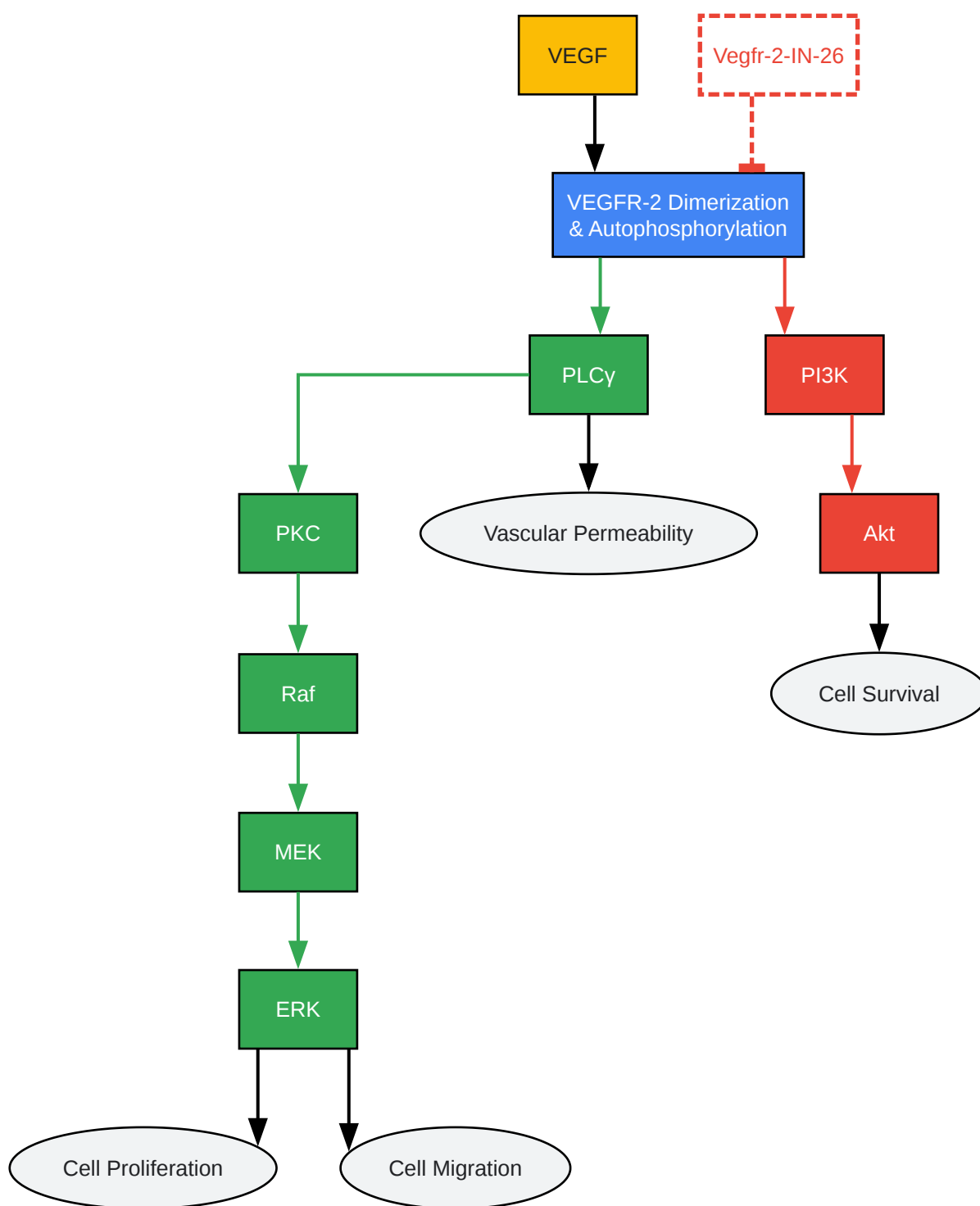
- **Cell Culture:** The 60 cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- **Cell Plating:** Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.
- **Compound Addition:** After a 24-hour incubation period, **Vegfr-2-IN-26** is added to the plates at various concentrations.

- Incubation: The plates are incubated for an additional 48 hours.
- Cell Viability Assay (Sulforhodamine B - SRB):
 - Cells are fixed with trichloroacetic acid (TCA).
 - The fixed cells are stained with Sulforhodamine B dye.
 - Unbound dye is washed away, and the protein-bound dye is solubilized.
 - The absorbance is read on an automated plate reader at a wavelength of 515 nm.
- Data Analysis: The percentage of growth is calculated relative to untreated control cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in the growth of treated cells, is determined.

Signaling Pathways and Mechanism of Action

Vegfr-2-IN-26 exerts its biological effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway



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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by **Vegfr-2-IN-26**.

Experimental Workflow: VEGFR-2 Kinase Inhibition Assay



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References

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